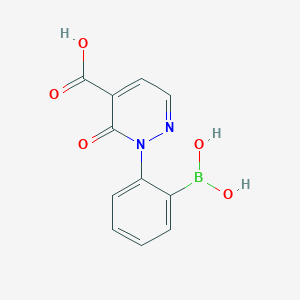
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various arylated products depending on the aryl halide used.
Scientific Research Applications
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst. This facilitates the transfer of the aryl group to the palladium, followed by the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzeneboronic acid: Another boron-containing compound used in similar coupling reactions.
3-Bromophenylboronic acid: Used in various organic reactions, including oxidative cross-coupling and homocoupling.
Boronated phosphonium salts: Investigated for their potential in boron neutron capture therapy and other applications.
Uniqueness
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which combines a boron-containing phenyl ring with a dihydropyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H9BN2O5 |
|---|---|
Molecular Weight |
260.01 g/mol |
IUPAC Name |
2-(2-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-7(11(16)17)5-6-13-14(10)9-4-2-1-3-8(9)12(18)19/h1-6,18-19H,(H,16,17) |
InChI Key |
ABEILJAJSZSJET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















